molecular formula C17H15F2N3O3 B2480320 N-[2-(difluoromethoxy)phenyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide CAS No. 473805-10-6

N-[2-(difluoromethoxy)phenyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide

Cat. No. B2480320
CAS RN: 473805-10-6
M. Wt: 347.322
InChI Key: JVOQTWOVGWZRCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a broader class of organic compounds known for their potential in various applications including pharmaceuticals. Its structure suggests it might exhibit interesting chemical and physical properties, warranting detailed investigation.

Synthesis Analysis

The synthesis of similar compounds involves multi-step reactions, often starting with specific aldehydes, isocyanides, and carboxylic acids in a one-pot reaction process. For example, novel acetamide derivatives have been synthesized using a Passerini three-component reaction, which is efficient and yields the products quantitatively at room temperature (Taran et al., 2014).

Molecular Structure Analysis

The molecular structure of such compounds is crucial for understanding their reactivity and potential applications. Crystallography studies provide insights into the bond lengths, angles, and overall molecular geometry, which are essential for predicting the behavior of these molecules in different environments.

Chemical Reactions and Properties

These compounds participate in various chemical reactions, indicating a versatile chemical reactivity profile. Their ability to undergo substitution, addition, and cyclization reactions opens pathways for the synthesis of a wide range of derivatives with potential biological activity (Didenko et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure. Studies on similar compounds have detailed the conditions under which they form different hydrates or co-crystals, affecting their solubility and stability (Karmakar & Baruah, 2008).

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and interactions with biological molecules, are critical. For instance, some derivatives have been studied for their binding affinity to biological targets, indicating the importance of the molecular structure in determining biological activity (Missioui et al., 2022).

Scientific Research Applications

Antimicrobial and Antiprotozoal Properties

Quinoxaline derivatives, including N-[2-(difluoromethoxy)phenyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide, have been investigated for their antimicrobial and antiprotozoal activities. For instance, Patel et al. (2017) studied the antimicrobial and antiprotozoal properties of quinoxaline-based 1,3,4-oxadiazoles, revealing promising results against bacteria, fungi, and Trypanosoma cruzi compared to reference drugs (Patel et al., 2017).

Structural Studies

Several studies have focused on the structural characteristics of quinoxaline derivatives. For example, Kalita et al. (2010) investigated the spatial orientations of amide derivatives in anion coordination, providing insights into the molecular structures of these compounds (Kalita & Baruah, 2010).

Cancer Cell Inhibition

El Rayes et al. (2022) conducted a study on quinoxaline derivatives to assess their efficacy on cancer cell viability and proliferation. The research demonstrated that certain compounds within this category had inhibitory action on cancer cells, highlighting their potential as therapeutic agents (El Rayes et al., 2022).

Pesticidal Activities

Research by Liu et al. (2020) focused on the synthesis of novel quinoxaline derivatives and their pesticidal activities. This study explored the potential of these compounds as new pesticides, offering an alternative approach to pest management (Liu et al., 2020).

Luminescent Properties

Wu et al. (2006) synthesized aryl amide type ligands and their lanthanide complexes, studying their luminescent properties. This research contributes to the understanding of the fluorescent characteristics of quinoxaline derivatives (Wu et al., 2006).

Inhibition of Aldose Reductase

A study by Qin et al. (2015) highlighted the role of quinoxaline derivatives in inhibiting aldose reductase, an enzyme involved in diabetic complications. This research suggests these compounds may be beneficial in managing diabetic complications (Qin et al., 2015).

properties

IUPAC Name

N-[2-(difluoromethoxy)phenyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3O3/c18-17(19)25-14-8-4-3-7-12(14)21-15(23)9-13-16(24)22-11-6-2-1-5-10(11)20-13/h1-8,13,17,20H,9H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOQTWOVGWZRCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)NC3=CC=CC=C3OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(difluoromethoxy)phenyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.